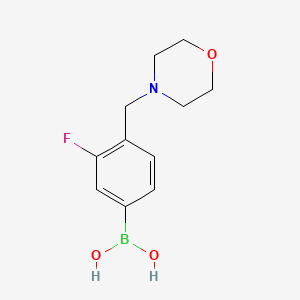

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid

Übersicht

Beschreibung

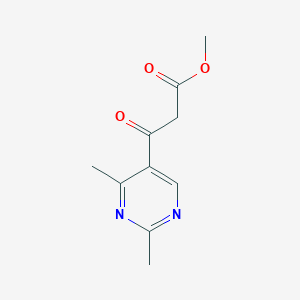

“(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C11H15BFNO3 .

Synthesis Analysis

Boronic acids, including “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, can be used as reactants in coupling reactions . They have been used in Suzuki–Miyaura couplings, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

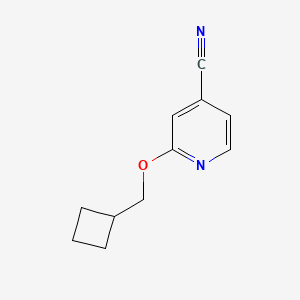

The molecular structure of “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” includes a boron atom bonded to an oxygen atom, forming the boronic acid group. The boron atom is also bonded to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group .Chemical Reactions Analysis

Boronic acids, such as “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in coupling reactions, such as the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

“(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 239.05 .Wissenschaftliche Forschungsanwendungen

Sensitive Detection in Food Products

A study by Zhao et al. (2021) demonstrated the use of a pH-responsive fluorescence probe based on 4-(morpholinomethyl) phenyl boronic acid for detecting trace-level organophosphorus pesticides in fruit juices. This novel method showed high sensitivity and satisfactory recoveries, highlighting its potential in food safety analysis (Zhao et al., 2021).

Fluorescence Quenching Studies

Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. This study provides insights into the Stern–Volmer plots and the impact of different conformers on the solutes' ground state (Geethanjali et al., 2015).

Optical Modulation in Carbon Nanotubes

Mu et al. (2012) discussed the structure-function relationship of phenyl boronic acids, including derivatives similar to (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. Their findings demonstrated the link between molecular structure and optical properties, which is significant in nanotechnology (Mu et al., 2012).

Synthesis and Structural Analysis

Das et al. (2003) synthesized Amino-3-fluorophenyl boronic acid and investigated its crystal structure. This compound is useful for constructing glucose sensing materials, demonstrating the relevance of boronic acids in medical and analytical applications (Das et al., 2003).

Applications in Organic Synthesis

Intermolecular Interaction Studies

Shukla et al. (2014) synthesized and characterized derivatives of 1,2,4-triazoles, including fluoro derivatives that involve morpholinomethyl phenyl boronic acid, providing insights into intermolecular interactions and the structural implications for biological activity (Shukla et al., 2014).

Investigating Kinetic Reactivity

Watanabe et al. (2013) explored the kinetic reactivity of boronic acids, including 3-fluorophenylboronic acids, in reaction systems with diols. This research contributes to a deeper understanding of the reactivity of such compounds in chemical processes (Watanabe et al., 2013).

Fluorine Substituent Impact

Gozdalik et al. (2017) discussed how fluorine substituents, as in (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, impact the properties of phenylboronic compounds. This study is relevant for applications in various fields like medicine and analytical chemistry (Gozdalik et al., 2017).

Biological Activity Evaluation

Mamatha S.V et al. (2019) synthesized and evaluated the biological activity of a compound incorporating elements of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid. This research highlights the potential of such compounds in medical and biological applications (Mamatha S.V et al., 2019).

Lewis Acidity and Sugar Receptor Activity

Adamczyk-Woźniak et al. (2013) examined the Lewis acidity and sugar receptor activity of benzoxaboroles and their phenylboronic acid analogues. This study provides insights into the binding affinity of these compounds with sugars, relevant for applications in sensing and drug delivery (Adamczyk-Woźniak et al., 2013).

TICT Emissions in Carbohydrate Recognition

Oesch et al. (2015) studied biphenyl boronic acids for carbohydrate triol binding, demonstrating the capacity of these compounds for stereochemical information about carbohydrates, indicating the broad applicability of boronic acids in chemical sensing (Oesch et al., 2015).

Fluoride Interaction in BODIPY Dyes

Hudnall et al. (2010) investigated the substitution of hydroxide by fluoride at the boron center of a BODIPY dye, a process that could be useful for the incorporation of radioactive fluoride in medical imaging (Hudnall et al., 2010).

Sequential Fluorescence Probe for Ions

Selvaraj et al. (2019) developed a boronic acid derivative as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions, showing potential in environmental and biological applications (Selvaraj et al., 2019).

Fructose Reduction in Food Matrices

Pietsch et al. (2016) explored the use of boronic acids, including (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid derivatives, for the specific reduction of fructose in food matrices, demonstrating its potential in the food industry (Pietsch et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Boronic acids, including “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential in the development of new drugs . Their use in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQRNGXPPOBPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)

![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)

![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)